molecular formula C12H19N3O3 B3027209 2-Hydroxymethyl-1,4,6,7-Tetrahydro-Imidazo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester CAS No. 1251000-69-7

2-Hydroxymethyl-1,4,6,7-Tetrahydro-Imidazo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester

Cat. No.: B3027209
CAS No.: 1251000-69-7
M. Wt: 253.30
InChI Key: ZQGIKTNTILAAFH-UHFFFAOYSA-N
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Description

2-Hydroxymethyl-1,4,6,7-tetrahydro-imidazo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester is a bicyclic heterocyclic compound featuring an imidazo[4,5-c]pyridine core with hydroxymethyl and tert-butyl ester substituents. This molecule is structurally significant in medicinal chemistry, particularly as a precursor for synthesizing pharmacologically active compounds. Its tert-butyl ester group enhances stability during synthetic processes, while the hydroxymethyl moiety offers a reactive site for further functionalization .

Properties

IUPAC Name

tert-butyl 2-(hydroxymethyl)-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)15-5-4-8-9(6-15)14-10(7-16)13-8/h16H,4-7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGIKTNTILAAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)NC(=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701109492
Record name 5H-Imidazo[4,5-c]pyridine-5-carboxylic acid, 3,4,6,7-tetrahydro-2-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701109492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251000-69-7
Record name 5H-Imidazo[4,5-c]pyridine-5-carboxylic acid, 3,4,6,7-tetrahydro-2-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251000-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Imidazo[4,5-c]pyridine-5-carboxylic acid, 3,4,6,7-tetrahydro-2-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701109492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Hydroxymethyl-1,4,6,7-Tetrahydro-Imidazo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester (CAS No. 1251000-69-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and implications for therapeutic applications.

  • Molecular Formula : C12H19N3O3
  • Molecular Weight : 253.3 g/mol
  • CAS Number : 1251000-69-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate the imidazo[4,5-c]pyridine framework. The tert-butyl ester group enhances solubility and bioavailability, making it a suitable candidate for further biological evaluation.

Anticancer Activity

Recent studies have indicated that derivatives of imidazo[4,5-c]pyridine compounds exhibit significant anticancer properties. For instance:

  • Cell Proliferation Inhibition : Compounds similar to 2-Hydroxymethyl-1,4,6,7-Tetrahydro-Imidazo[4,5-C]Pyridine have shown potent inhibitory effects on various cancer cell lines. In particular, studies reported IC50 values in the nanomolar range against human tumor cells .
CompoundCell LineIC50 (µM)
2-Hydroxy derivativeMDA-MB-231 (TNBC)0.126
Control (5-FU)MDA-MB-23111.73

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of critical pathways such as the cell cycle and apoptosis regulation. For example:

  • Caspase Activation : Treatment with similar compounds has been shown to increase levels of caspase proteins involved in apoptosis .

Antiviral Activity

Emerging data suggest that imidazo[4,5-c]pyridine derivatives may also possess antiviral properties. A study indicated that certain derivatives demonstrated significant antiviral activity against influenza viruses with a reduction in viral load observed in treated animal models .

Safety and Toxicology

Preliminary toxicity studies on related compounds suggest a favorable safety profile with no significant adverse effects at therapeutic doses. For example:

  • Oral Administration : In vivo studies showed no toxicity at doses up to 40 mg/kg in healthy mice over a three-day period .

Case Studies

Several case studies have highlighted the therapeutic potential of imidazo[4,5-c]pyridine derivatives:

  • Study on TNBC : A derivative showed enhanced inhibition of lung metastasis in a mouse model compared to established treatments like TAE226.
  • Antiviral Efficacy : In a lethal infection model with influenza A virus, the compound led to a rapid reduction in viral replication and improved survival rates .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as a pharmacological agent due to its structural features that resemble known bioactive molecules.

Case Studies

  • Antimicrobial Activity : Research has indicated that derivatives of imidazo[4,5-c]pyridine compounds show significant antimicrobial properties. For instance, studies have reported that modifications to the imidazo structure can enhance activity against bacterial strains, suggesting that 2-hydroxymethyl derivatives may also possess similar properties .
  • Anticancer Properties : Preliminary studies suggest that imidazo compounds can inhibit cancer cell proliferation. The mechanism involves interference with DNA synthesis and repair pathways. Further research is needed to establish the efficacy of 2-Hydroxymethyl-1,4,6,7-Tetrahydro-Imidazo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester in various cancer models .

Material Science

The compound can be utilized in the development of new materials due to its ability to form stable complexes with metal ions.

Applications

  • Catalysts : The coordination properties of the imidazo structure allow it to function as a ligand in catalytic processes. This is particularly relevant in organic synthesis where metal-catalyzed reactions are common.
  • Polymer Chemistry : Incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. Research has shown that adding imidazo derivatives can improve the performance of polymers used in coatings and adhesives .

Biochemical Applications

The compound's hydroxymethyl group contributes to its solubility and reactivity, making it suitable for biochemical applications.

Enzyme Inhibition Studies

Studies indicate that imidazo derivatives can act as enzyme inhibitors. For example:

  • Kinase Inhibition : Certain imidazo compounds have shown promise as selective inhibitors of protein kinases involved in cancer signaling pathways. This suggests that 2-Hydroxymethyl derivatives may also serve as leads for developing targeted therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the imidazo[4,5-c]pyridine scaffold or related bicyclic systems. Key differences in substituents, reactivity, and applications are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Hazards/Applications References
2-Hydroxymethyl-1,4,6,7-tetrahydro-imidazo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester - 2-Hydroxymethyl
- Tert-butyl ester
C₁₄H₂₁N₃O₃ 279.34 Limited data; inferred reactivity similar to analogs (potential respiratory/eye irritant)
4-Hydroxymethyl-3-methyl-3,4,6,7-tetrahydro-imidazo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester - 4-Hydroxymethyl
- 3-Methyl
C₁₃H₂₁N₃O₃ 267.32 Acute toxicity (oral, H302), skin/eye irritation (H315/H319), respiratory irritation (H335)
2-Iodo-1,4,6,7-tetrahydro-imidazo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester - 2-Iodo C₁₁H₁₅IN₃O₂ 348.17 Halogenated analog; likely used in cross-coupling reactions; no hazard data available
3-Hydroxymethyl-1,4,6,7-tetrahydro-pyrazolo[4,3-c]pyridine-5-carboxylic acid tert-butyl ester - Pyrazolo ring
- 3-Hydroxymethyl
C₁₂H₁₉N₃O₃ 253.30 Discontinued commercial availability; potential use in kinase inhibitor synthesis
6,7-Dihydro-[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylic acid tert-butyl ester - Triazolo-pyrazine core C₁₀H₁₆N₄O₂ 224.26 No significant hazards reported; used in peptide-mimetic drug discovery

Key Findings from Comparative Analysis

Substituent Position and Toxicity :

  • The 4-hydroxymethyl-3-methyl analog exhibits acute oral toxicity (H302) and skin/eye irritation hazards, attributed to its methyl group enhancing lipophilicity and membrane penetration .
  • In contrast, the 2-hydroxymethyl derivative (target compound) lacks direct hazard data, but its hydroxymethyl group at position 2 may reduce volatility compared to the 4-substituted analog.

Synthetic Utility: 2-Iodo and 2-hydroxymethyl derivatives serve as intermediates for Suzuki-Miyaura couplings or hydroxyl-directed functionalization, respectively .

Stability and Reactivity :

  • Imidazo[4,5-c]pyridines with unprotected hydroxyl groups (e.g., 4,6-dihydroxy derivatives) are prone to decomposition under acidic/basic conditions, necessitating protective groups like tert-butyl esters .
  • The tert-butyl ester in all analogs enhances stability during storage and synthesis, as seen in the triazolo-pyrazine derivative’s commercial availability despite its reactive core .

Ecological and Regulatory Profiles: Most analogs lack ecotoxicity data, but the 4-hydroxymethyl-3-methyl compound is classified as non-hazardous for transport (ADR/RID/IMDG) and lacks carcinogenicity (IARC/ACGIH) .

Q & A

Q. What safety protocols are critical when handling this compound during laboratory synthesis?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves for defects before use and follow proper removal techniques to avoid skin contact .
  • Respiratory Protection: Use NIOSH-approved P95 respirators for low-exposure scenarios; upgrade to OV/AG/P99 respirators if aerosolization occurs during synthesis .
  • Ventilation: Conduct reactions in a fume hood with ≥6 air changes per hour to minimize inhalation risks. Avoid open handling to prevent dust dispersion .
  • Emergency Measures: In case of skin contact, wash immediately with soap/water for 15 minutes. For eye exposure, rinse with saline solution and seek medical evaluation .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

Methodological Answer:

  • Spectroscopic Analysis:
    • NMR (¹H/¹³C): Compare peaks to reference data for imidazo-pyridine derivatives (e.g., tert-butyl ester protons at δ 1.4–1.5 ppm; imidazole ring protons at δ 6.8–7.2 ppm) .
    • HRMS: Confirm molecular ion ([M+H]+) matching the theoretical mass (C₁₃H₂₁N₃O₃: 267.3241 g/mol) with <2 ppm error .
  • Chromatography: Use HPLC (C18 column, acetonitrile/water gradient) to assess purity (≥98%) and detect byproducts .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature: Store at –20°C in amber vials to prevent photodegradation. Avoid repeated freeze-thaw cycles .
  • Moisture Control: Use desiccants (e.g., silica gel) in sealed containers, as the hydroxymethyl group may hydrolyze under high humidity .
  • Compatibility: Avoid polypropylene containers; use glass or fluoropolymer-lined caps to minimize leaching .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for derivatizing this compound?

Methodological Answer:

  • Reaction Mechanism Prediction:
    • Use density functional theory (DFT) to calculate activation energies for nucleophilic attacks at the hydroxymethyl or pyridine nitrogen sites .
    • Software tools (e.g., Gaussian, ORCA) can simulate intermediates and transition states to prioritize synthetic routes .
  • Condition Screening:
    • Machine learning (ML) platforms (e.g., ICReDD’s workflow) can analyze solvent polarity, catalyst loading, and temperature effects on yield .

Q. How should researchers address discrepancies in reported toxicity data for this compound?

Methodological Answer:

  • Data Triangulation:
    • Cross-reference in vitro assays (e.g., Ames test for mutagenicity) with in vivo acute toxicity studies (oral LD₅₀ in rodents) .
    • Validate purity (>95% by HPLC) to rule out impurity-driven effects .
  • Metabolite Analysis:
    • Incubate the compound with liver microsomes (human/rat) to identify toxic metabolites (e.g., hydrolyzed carboxylic acid derivatives) .

Q. What experimental strategies are effective for studying the compound’s reactivity in catalytic systems?

Methodological Answer:

  • Reactor Design:
    • Use continuous-flow reactors with immobilized catalysts (e.g., Pd/C) to enhance selectivity in hydrogenation reactions .
    • Monitor reaction kinetics via inline FTIR or Raman spectroscopy for real-time intermediate detection .
  • Parameter Optimization:
    • Design a Taguchi matrix to test variables (temperature, pressure, solvent) and identify dominant factors in yield variation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxymethyl-1,4,6,7-Tetrahydro-Imidazo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester
Reactant of Route 2
2-Hydroxymethyl-1,4,6,7-Tetrahydro-Imidazo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester

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